![molecular formula C19H30N2O3S B2752462 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953258-88-3](/img/structure/B2752462.png)
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a methoxyethyl group, a sulfonamide group, and a tetrahydronaphthalene group .
Scientific Research Applications
Receptor Binding Studies
Compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been extensively studied for their affinity and selectivity toward sigma receptors. These receptors are implicated in several physiological and pathological processes, including cancer, neurological diseases, and drug addiction. For instance, a study demonstrated that methyl substitution on the piperidine ring of related derivatives can significantly influence sigma(1) receptor affinity and selectivity, suggesting potential applications in developing selective ligands for sigma(1) receptor-related pathologies (Berardi et al., 2005).
Cancer Research
Some derivatives of this compound have shown antiproliferative activity against cancer cell lines, indicating their potential in tumor research and therapy. The interaction with sigma receptors, particularly the sigma(1) subtype, suggests a novel approach to cancer treatment, including the use of these compounds as tools for positron emission tomography (PET) experiments to study tumor biology (Berardi et al., 2005).
Imaging and Diagnostic Applications
The structural framework of this compound lends itself to the development of radiolabeled compounds for imaging. Specifically, carbon-11 labeled naphthalene-sulfonamides have been synthesized for PET imaging of human receptors, demonstrating the compound's utility in non-invasive diagnostic imaging for identifying and quantifying receptor expression in various diseases, including cancer (Wang et al., 2008).
Receptor Activity Modulation
Investigations into the activity of related compounds at serotonin (5-HT) receptors, particularly the 5-HT7 receptor, have highlighted their potential in modulating receptor activity. This has implications for developing therapies for central nervous system disorders, where modulation of 5-HT7 receptor activity may be beneficial. Studies have identified compounds with high affinity for 5-HT7 receptors, indicating the chemical class's potential for producing selective receptor ligands (Leopoldo et al., 2004).
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-24-13-12-21-10-8-16(9-11-21)15-20-25(22,23)19-7-6-17-4-2-3-5-18(17)14-19/h6-7,14,16,20H,2-5,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXKSICRXAETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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